1-(2-bromophenyl)-1H-pyrrole-2,5-dione 1-(2-bromophenyl)-1H-pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.: 36817-47-7
VCID: VC2328426
InChI: InChI=1S/C10H6BrNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H
SMILES: C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Br
Molecular Formula: C10H6BrNO2
Molecular Weight: 252.06 g/mol

1-(2-bromophenyl)-1H-pyrrole-2,5-dione

CAS No.: 36817-47-7

Cat. No.: VC2328426

Molecular Formula: C10H6BrNO2

Molecular Weight: 252.06 g/mol

* For research use only. Not for human or veterinary use.

1-(2-bromophenyl)-1H-pyrrole-2,5-dione - 36817-47-7

Specification

CAS No. 36817-47-7
Molecular Formula C10H6BrNO2
Molecular Weight 252.06 g/mol
IUPAC Name 1-(2-bromophenyl)pyrrole-2,5-dione
Standard InChI InChI=1S/C10H6BrNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H
Standard InChI Key ZTHZEDRPKCLGAR-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Br
Canonical SMILES C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Br

Introduction

Structural Information

1-(2-bromophenyl)-1H-pyrrole-2,5-dione consists of a 2-bromophenyl group attached to the nitrogen atom of a pyrrole-2,5-dione ring. This creates a molecular structure with distinct reactivity patterns and properties.

Basic Molecular Data

ParameterValue
Molecular FormulaC₁₀H₆BrNO₂
CAS Registry Number36817-47-7
IUPAC Name1-(2-bromophenyl)pyrrole-2,5-dione
SynonymsN-(2-Bromophenyl)maleimide, 1-(2-bromophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Molecular Weight252.07 g/mol

Structural Identifiers

The compound is uniquely identified through several chemical notation systems:

Identifier TypeValue
SMILESC1=CC=C(C(=C1)N2C(=O)C=CC2=O)Br
InChIInChI=1S/C10H6BrNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H
InChIKeyZTHZEDRPKCLGAR-UHFFFAOYSA-N

Predicted Collision Cross Section

Collision cross-section (CCS) data provides valuable information for analytical identification and characterization of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]+251.96547148.2
[M+Na]+273.94741152.2
[M+NH4]+268.99201152.7
[M+K]+289.92135153.3
[M-H]-249.95091149.3
[M+Na-2H]-271.93286152.0
[M]+250.95764147.8
[M]-250.95874147.8

This data facilitates the identification of the compound in mass spectrometry-based analyses .

Chemical Properties and Reactivity

The chemical behavior of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione is influenced by both the bromophenyl substituent and the maleimide core structure.

Functional Group Characteristics

The compound contains three key functional elements:

  • A pyrrole-2,5-dione (maleimide) core

  • A 2-bromophenyl substituent

  • An N-aryl linkage connecting these components

The maleimide portion contains a conjugated system with two carbonyl groups, creating an electron-deficient dienophile that readily participates in Diels-Alder reactions. The presence of the 2-bromine substituent on the phenyl ring influences the electronic distribution and reactivity of the molecule.

Reactivity Profile

Based on its structure, 1-(2-bromophenyl)-1H-pyrrole-2,5-dione is expected to participate in several types of reactions:

  • Diels-Alder reactions: The maleimide portion can act as a dienophile in cycloaddition reactions.

  • Michael additions: The α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack.

  • Cross-coupling reactions: The bromine atom on the phenyl ring provides a site for palladium-catalyzed coupling reactions.

  • Substitution reactions: The bromine substituent can undergo nucleophilic aromatic substitution under specific conditions.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on analysis of similar compounds, the expected NMR characteristics include:

¹H NMR spectrum would likely show:

  • A characteristic signal for the two equivalent protons of the maleimide ring (usually appearing as a singlet between δ 6.8-7.0 ppm)

  • Complex multiplet patterns for the aromatic protons of the 2-bromophenyl group (δ 7.2-7.8 ppm)

¹³C NMR would show signals for:

  • Carbonyl carbons of the maleimide at approximately δ 170 ppm

  • Olefinic carbons of the maleimide ring at δ 134-135 ppm

  • Aromatic carbon signals between δ 120-140 ppm

  • The carbon bearing the bromine substituent at approximately δ 122-125 ppm

Infrared (IR) Spectroscopy

Expected IR absorption bands include:

  • C=O stretching vibrations at approximately 1700-1720 cm⁻¹

  • C=C stretching at 1580-1600 cm⁻¹

  • C-N stretching at 1380-1420 cm⁻¹

  • C-Br stretching in the 550-650 cm⁻¹ region

Mass Spectrometry (MS)

Mass spectrometry would show a characteristic isotope pattern due to the presence of bromine. The molecular ion peaks would be observed at m/z 251 and 253 with approximately equal intensity, reflecting the natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Applications in Research and Development

1-(2-bromophenyl)-1H-pyrrole-2,5-dione has numerous potential applications in various scientific fields.

Medicinal Chemistry Applications

Similar halogenated maleimide derivatives have demonstrated diverse biological activities, suggesting that 1-(2-bromophenyl)-1H-pyrrole-2,5-dione may also possess therapeutic potential:

  • Potential Anticancer Activity: Related compounds have exhibited antiproliferative effects against various cancer cell lines, as seen with similar maleimide derivatives .

  • Antimicrobial Properties: Related derivatives have shown inhibitory effects against various bacterial strains, suggesting potential antimicrobial applications .

  • Enzyme Inhibition: The compound's structural features make it a candidate for binding to specific enzyme active sites, particularly those containing nucleophilic residues that can react with the maleimide moiety.

Synthetic Applications

1-(2-bromophenyl)-1H-pyrrole-2,5-dione serves as a valuable building block in organic synthesis:

  • Cross-coupling reactions: The bromine substituent provides a site for palladium-catalyzed reactions (Suzuki, Stille, Sonogashira couplings), allowing for the creation of more complex molecular architectures.

  • Bioconjugation: Maleimides react selectively with thiols, making this compound potentially useful for protein modification and bioconjugation applications.

  • Polymer Chemistry: The compound could serve as a monomer or cross-linking agent in polymer synthesis due to the reactivity of the maleimide group.

Structural Comparisons with Related Compounds

Comparing 1-(2-bromophenyl)-1H-pyrrole-2,5-dione with structurally related compounds provides insights into structure-property relationships.

Comparison with Different Halogen Substituents

CompoundMolecular Weight (g/mol)Key Features
1-(2-bromophenyl)-1H-pyrrole-2,5-dione252.07Bromine at ortho position
1-(2-chlorophenyl)-1H-pyrrole-2,5-dione207.61Chlorine at ortho position, smaller atom size
1-(2-fluorophenyl)-1H-pyrrole-2,5-dione191.16Fluorine at ortho position, stronger electronegativity

Comparison with Different Positional Isomers

CompoundPositional FeatureEffect on Properties
1-(2-bromophenyl)-1H-pyrrole-2,5-dioneortho-brominePotential steric effects on N-aryl bond rotation
1-(3-bromophenyl)-1H-pyrrole-2,5-dionemeta-bromineDifferent electronic distribution, less steric hindrance
1-(4-bromo-2-fluorophenyl)-1H-pyrrole-2,5-dionepara-bromine and ortho-fluorineCombined electronic effects of both halogens

These differences in substituent type and position significantly influence the compounds' physical properties, reactivity, and potential biological activities. The ortho-bromine in 1-(2-bromophenyl)-1H-pyrrole-2,5-dione creates a distinct steric environment that affects the conformation of the molecule and the orientation of the maleimide ring relative to the phenyl group.

Crystallographic Data

While specific X-ray crystallographic data for 1-(2-bromophenyl)-1H-pyrrole-2,5-dione isn't provided in the search results, studies on similar compounds indicate that these molecules typically adopt conformations where:

  • The maleimide ring is nearly planar due to conjugation

  • The N-aryl bond shows a specific torsion angle determined by the ortho-substituent

  • The bond lengths in the pyrrole-2,5-dione moiety are typical of this ring system

The crystallographic parameters of related compounds suggest that 1-(2-bromophenyl)-1H-pyrrole-2,5-dione would likely exhibit similar bond lengths and angles. The N(1)-C(2)/C(5) and C(2)-O(1)/C(5)-O(2) bond lengths, as well as the C(2)-N(1)-C(5) bond angles, would be expected to fall within the typical ranges observed for other 1H-pyrrole-2,5-dione derivatives .

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